![molecular formula C8H6N2OS B1404352 Thieno[2,3-b]pyridine-2-carboxamide CAS No. 1824270-94-1](/img/structure/B1404352.png)
Thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
Thieno[2,3-b]pyridine-2-carboxamide belongs to the class of organic compounds known as thienopyridines. These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring . It is a small molecule and is considered experimental .
Synthesis Analysis
While specific synthesis methods for Thieno[2,3-b]pyridine-2-carboxamide were not found, there are general methods for synthesizing thieno[2,3-b]pyridines. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene .Molecular Structure Analysis
The molecular structure of Thieno[2,3-b]pyridine-2-carboxamide consists of a thiophene ring fused to a pyridine ring. The thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom. The pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .Chemical Reactions Analysis
One study reported the noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .Physical And Chemical Properties Analysis
Thieno[2,3-b]pyridine-2-carboxamide has a molecular weight of 178.234 and a chemical formula of C8H8N3S .Scientific Research Applications
Anticancer Applications
Thieno[2,3-b]pyridine-2-carboxamide derivatives have been identified as potential anticancer agents. For instance, a derivative named 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a putative inhibitor of the phosphoinositide-specific phospholipase C-γ (PLC-γ) enzyme. This enzyme plays a crucial role in cell motility and is important for the invasion and dissemination of tumor cells .
Antiviral Applications
These compounds have also attracted attention due to their broad antiviral activities. Specific derivatives of Thieno[2,3-b]pyridine-2-carboxamide have been studied for their potential to inhibit viruses .
Anti-inflammatory Applications
Thieno[2,3-b]pyridine derivatives are known for their anti-inflammatory properties. They have been researched for their efficacy in reducing inflammation through various mechanisms .
Antimicrobial Applications
The antimicrobial activity of Thieno[2,3-b]pyridine-2-carboxamide derivatives makes them candidates for treating infections caused by bacteria and other microorganisms .
Antidiabetic Applications
Research has indicated that certain derivatives can be effective in managing diabetes, showcasing antidiabetic properties that could be beneficial in treatment strategies .
Antihypertensive Applications
These compounds have been explored for their antihypertensive effects, which could be useful in the treatment of high blood pressure .
Osteogenic Activities
Some studies suggest that Thieno[2,3-b]pyridine-2-carboxamide derivatives may promote bone growth or osteogenesis, which could have implications in treating bone-related conditions .
Treatment of CNS Disorders
Lastly, there is interest in the application of these compounds in treating central nervous system (CNS) disorders due to their pharmacological activities .
Future Directions
Thieno[2,3-b]pyridines have demonstrated excellent anti-proliferative activity against human cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231 . Future research may focus on improving their anti-proliferative activity, particularly by targeting an adjacent lipophilic pocket in the putative target enzyme phosphoinositide phospholipase C (PI-PLC) .
properties
IUPAC Name |
thieno[2,3-b]pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-7(11)6-4-5-2-1-3-10-8(5)12-6/h1-4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGHULSMJIVVTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-b]pyridine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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